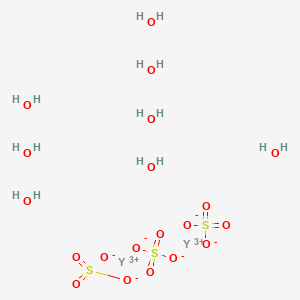
Yttrium(III) sulfate octahydrate
Übersicht
Beschreibung
Yttrium(III) sulfate octahydrate is used as a laboratory reagent, colorant, structural ceramics, optical glasses, and catalysts . It finds application in electrical components and photo-optical materials .
Molecular Structure Analysis
The molecular formula of Yttrium(III) sulfate octahydrate is H16O20S3Y2 . The InChI Key is OMBXBIHFXZAMLA-UHFFFAOYSA-H .Chemical Reactions Analysis
Yttrium sulfate can form double salts such as MY(SO4)2 and M3Y(SO4)3 . The reactions are as follows:Physical And Chemical Properties Analysis
Yttrium(III) sulfate octahydrate appears as red monoclinic crystals . It has a density of 2.59 g/cm3 . It loses all its water molecules at 120°C and decomposes at 700°C . It is sparingly soluble in water, less soluble in hot water . It dissolves in concentrated sulfuric acid forming Y(HSO4)3 . It is insoluble in alkalis and forms double salts with alkali sulfates .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Yttrium(III) sulfate octahydrate (Y2(SO4)3·8H2O) forms infinite layers with a unique repeat unit of [Y(H2O)4(SO4)3/2], connected by medium-strength hydrogen bonds. The yttrium cation is coordinated by eight oxygen atoms from sulfate groups and water molecules, forming a distorted square antiprism structure. This compound shares structural characteristics with other rare-earth sulfate octahydrates (Held & Wickleder, 2003).
Liquid-Liquid Extraction in Metallurgy
Yttrium(III) from sulfate medium can be effectively extracted using primene-JMT, an extraction process important in metallurgy. Factors influencing this extraction include extractant concentration, equilibrium pH, temperature, and the type of diluent. Aliphatic kerosene is preferred due to higher extraction efficiency and shorter equilibrium time (Desouky et al., 2009).
Thermodynamic Properties in Hydrothermal Systems
Yttrium(III) sulfate's thermodynamic properties are critical in understanding its behavior in hydrothermal ore-forming fluids. Ab initio molecular dynamics simulations reveal yttrium(III) forms complexes with sulfate in these environments, aiding in the transport and deposition of rare earth elements in geological settings (Guan et al., 2022).
Yttrium-Based Optical Materials
Yttrium and lanthanum hydride films, incorporating yttrium, exhibit switchable optical properties useful in optoelectronic and solar energy applications. These materials transition between metallic and semiconducting behavior upon hydrogen absorption, showing potential for technological applications due to their dramatic changes in optical properties (Huiberts et al., 1996).
Antibacterial and Antifungal Applications
Yttrium(III) complexes, including 1,10-phenanthroline, demonstrate significant antibacterial and antifungal activities. These complexes are more effective than their ligands and corresponding compounds, indicating potential for medical applications (Cai et al., 2012).
Stability in Chemical Reactions
The stability constants of yttrium and lanthanide ions with sulfate are crucial in understanding their behavior in various chemical reactions and processes. These constants provide insights into the formation of yttrium sulfate complexes, important in various scientific applications (Carvalho & Choppin, 1967).
Role in Geochemical Processes
Yttrium's behavior in seawater, particularly its distribution and speciation, provides insights into metal scavenging processes in the ocean. Understanding yttrium's geochemical behavior helps elucidate its role in natural water systems and contributes to broader environmental studies (Zhang et al., 1994).
Safety And Hazards
Yttrium(III) sulfate octahydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
Eigenschaften
IUPAC Name |
yttrium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBXBIHFXZAMLA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Y2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225470 | |
| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) sulfate octahydrate | |
CAS RN |
7446-33-5 | |
| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(III) sulfate octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















